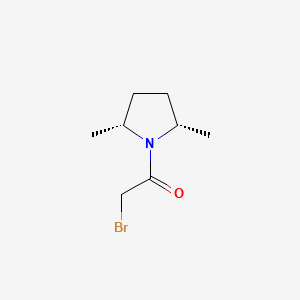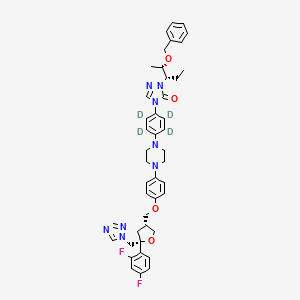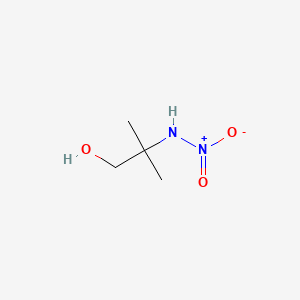
2-Methoxy-6(5H)-phenanthridinone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6(5H)-phenanthridinone-d3 is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone, which is a synthetic compound used in various scientific research applications. The deuterated form is used to study the mechanism of action, biochemical and physiological effects, and future directions of the compound.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6(5H)-phenanthridinone-d3 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer, neurological disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxy-6(5H)-phenanthridinone-d3 include:
1. Inhibition of Enzymes: The compound has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer, neurological disorders, and inflammatory diseases.
2. Neuroprotective Properties: The compound has been shown to have neuroprotective properties and is being studied for its potential use in the treatment of neurological disorders.
3. Anti-Inflammatory Properties: The compound has been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methoxy-6(5H)-phenanthridinone-d3 in lab experiments include:
1. Deuterated Form: The deuterated form of the compound allows for more accurate studies of the mechanism of action, biochemical and physiological effects, and future directions of the compound.
2. Anti-Cancer Properties: The compound has been shown to have anti-cancer properties, making it a useful tool in cancer research.
The limitations of using 2-Methoxy-6(5H)-phenanthridinone-d3 in lab experiments include:
1. Limited Availability: The compound is not widely available and can be expensive to synthesize.
2. Lack of Clinical Trials: The compound has not been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.
Zukünftige Richtungen
The future directions for 2-Methoxy-6(5H)-phenanthridinone-d3 include:
1. Cancer Treatment: The compound is being studied for its potential use in cancer treatment.
2. Neurological Disorders: The compound is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammatory Diseases: The compound is being studied for its potential use in the treatment of inflammatory diseases such as arthritis.
4. Clinical Trials: More clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
2-Methoxy-6(5H)-phenanthridinone-d3 is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone, which is a synthetic compound used in various scientific research applications. The deuterated form is used to study the mechanism of action, biochemical and physiological effects, and future directions of the compound. The compound has shown promise in cancer research, neurological disorders, and inflammatory diseases. However, more research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-Methoxy-6(5H)-phenanthridinone-d3 involves the reaction of 2-Methoxy-6(5H)-phenanthridinone with deuterated reagents. The deuterated reagents are used to replace the hydrogen atoms with deuterium atoms, resulting in the deuterated form of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6(5H)-phenanthridinone-d3 is used in various scientific research applications, including:
1. Cancer Research: The compound has been shown to have anti-cancer properties and is being studied for its potential use in cancer treatment.
2. Neurological Disorders: The compound has been shown to have neuroprotective properties and is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-Inflammatory Properties: The compound has been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
1794810-85-7 |
|---|---|
Produktname |
2-Methoxy-6(5H)-phenanthridinone-d3 |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
228.265 |
IUPAC-Name |
2-(trideuteriomethoxy)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3 |
InChI-Schlüssel |
SFDHWBOPWONGJZ-FIBGUPNXSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)


![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)
![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)
